An In-depth Technical Guide to the Chemical Properties of Irbesartan-d7
An In-depth Technical Guide to the Chemical Properties of Irbesartan-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of Irbesartan-d7, a deuterated analog of the angiotensin II receptor antagonist, Irbesartan. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and bioanalytical studies.
Introduction
Irbesartan-d7 is a stable isotope-labeled version of Irbesartan, where seven hydrogen atoms have been replaced by deuterium (B1214612). This isotopic substitution makes it an ideal internal standard for quantitative bioanalytical assays, particularly in liquid chromatography-mass spectrometry (LC-MS) based pharmacokinetic and metabolic studies of Irbesartan. The increased mass of Irbesartan-d7 allows for its clear differentiation from the unlabeled drug in a mass spectrometer, ensuring accurate and precise quantification.
Chemical and Physical Properties
The fundamental chemical and physical properties of Irbesartan-d7 are summarized in the table below. These properties are critical for its handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| Chemical Name | 2-(2,2,3,3,4,4,4-heptadeuteriobutyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one | [1][2] |
| Molecular Formula | C₂₅H₂₁D₇N₆O | [1] |
| Molecular Weight | 435.57 g/mol | [1] |
| Exact Mass | 435.27600 | N/A |
| CAS Number | 1329496-43-6 | [1] |
| Physical State | Crystalline solid | [3] |
| Storage Temperature | -20°C | [3][4] |
| Isotopic Purity | Typically ≥98% | [5] |
Note: Some data, where not directly available for Irbesartan-d7, is inferred from the properties of the non-labeled Irbesartan.
Chemical Structure and Deuterium Labeling
The seven deuterium atoms in Irbesartan-d7 are located on the butyl side chain, as confirmed by its chemical name and SMILES notation. This specific placement is crucial for its function as an internal standard, as it is a metabolically stable position, minimizing the risk of deuterium-hydrogen exchange during biological processing.
Note: Due to the limitations of the environment, a placeholder image is used in the DOT script. A proper chemical structure diagram would depict the full Irbesartan molecule with the butyl chain labeled as -CD₂-CD₂-CD₂-CD₃.
Caption: Chemical structure of Irbesartan with the deuterated butyl chain highlighted.
Solubility and Stability
While specific quantitative solubility and stability data for Irbesartan-d7 are not extensively published, the data for the parent compound, Irbesartan, provides a reliable reference.
Solubility
The solubility of Irbesartan is pH-dependent and it is sparingly soluble in aqueous solutions.
| Solvent | Solubility |
| Ethanol | ~0.5 mg/mL |
| Dimethyl Sulfoxide (DMSO) | ~14 mg/mL |
| Dimethylformamide (DMF) | ~20 mg/mL |
| Water | Practically insoluble |
| 0.1 N HCl | Higher solubility than in neutral or basic pH |
Data is for the parent compound, Irbesartan, and is expected to be very similar for Irbesartan-d7.
Stability
Irbesartan is stable under normal storage conditions. Forced degradation studies on Irbesartan have shown it to be susceptible to hydrolysis under acidic and basic conditions, while it exhibits stability against oxidative, thermal, and photolytic stress. It is recommended to store Irbesartan-d7 at -20°C in a tightly sealed container, protected from light and moisture.
Spectroscopic Properties
Mass Spectrometry (MS)
Mass spectrometry is the primary technique for which Irbesartan-d7 is utilized. In an MS analysis, the molecular ion of Irbesartan-d7 will have a mass-to-charge ratio (m/z) that is 7 units higher than that of unlabeled Irbesartan. This mass difference is the basis of its use as an internal standard. The fragmentation pattern of Irbesartan-d7 is expected to be similar to that of Irbesartan, with the fragments containing the butyl chain showing a corresponding mass shift.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the positions of deuterium labeling. In the ¹H NMR spectrum of Irbesartan-d7, the signals corresponding to the protons on the butyl chain would be absent or significantly reduced in intensity. The remaining signals of the spectrum would be consistent with the structure of the Irbesartan molecule.
Experimental Protocols
Irbesartan-d7 is predominantly used as an internal standard in the quantification of Irbesartan in biological matrices by LC-MS/MS. Below is a typical experimental workflow.
Caption: A typical workflow for the quantification of Irbesartan in plasma using Irbesartan-d7 as an internal standard.
Sample Preparation: Protein Precipitation
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To a 100 µL aliquot of the biological matrix (e.g., plasma, urine), add a known amount of Irbesartan-d7 working solution (internal standard).
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Add 300 µL of a protein precipitating agent (e.g., acetonitrile (B52724) or methanol).
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Vortex the mixture for 1-2 minutes.
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Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
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Carefully transfer the supernatant to a clean tube or an HPLC vial for analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Conditions
The following are representative LC-MS/MS parameters. These should be optimized for the specific instrumentation being used.
| Parameter | Typical Conditions |
| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | A suitable gradient to achieve good separation |
| Flow Rate | 0.3 - 0.5 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative ion mode |
| MRM Transitions | Irbesartan: e.g., m/z 429.2 → 207.1Irbesartan-d7: e.g., m/z 436.2 → 214.1 |
Conclusion
Irbesartan-d7 is an essential tool for the accurate and precise quantification of Irbesartan in biological samples. Its well-defined chemical and physical properties, coupled with its primary application as an internal standard in LC-MS/MS methods, make it indispensable for pharmacokinetic, bioavailability, and bioequivalence studies. This guide provides a foundational understanding of the key chemical properties and experimental considerations for the effective use of Irbesartan-d7 in a research and drug development setting.
